molecular formula C6H10N4 B351360 N4,N4-Dimethylpyrimidine-4,6-diamine CAS No. 36314-80-4

N4,N4-Dimethylpyrimidine-4,6-diamine

Cat. No.: B351360
CAS No.: 36314-80-4
M. Wt: 138.17g/mol
InChI Key: NAEUTEMXFHEUJC-UHFFFAOYSA-N
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Description

N4,N4-Dimethylpyrimidine-4,6-diamine (CAS 36314-80-4) is a pyrimidine-based chemical scaffold of significant interest in medicinal chemistry and oncology research. This compound serves as a key synthetic intermediate for the development of novel kinase inhibitors. Scientific studies have utilized this core structure to design potent anti-cancer agents through scaffold-hopping strategies. Research demonstrates that derivatives of this diaminopyrimidine compound exhibit strong pharmacological activity as epidermal growth factor receptor (EGFR) inhibitors, showing promise for the treatment of non-small cell lung cancer (NSCLC) . These derivatives have demonstrated potent inhibitory effects on cancer cell lines such as H3255, HCC827, and H1975, with some compounds showing superior activity compared to established lead structures . Furthermore, the 4,6-diaminopyrimidine scaffold is also being explored in the development of highly selective FMS-like tyrosine kinase 3 (FLT3) inhibitors for the treatment of acute myeloid leukemia (AML) . These inhibitors are designed to achieve high selectivity for FLT3 over c-KIT, a key objective for reducing dose-limiting myelosuppression, a common challenge with first-generation inhibitors . This makes N4,N4-Dimethylpyrimidine-4,6-diamine a valuable building block for researchers developing next-generation targeted therapies in cancer drug discovery. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-N,4-N-dimethylpyrimidine-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4/c1-10(2)6-3-5(7)8-4-9-6/h3-4H,1-2H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAEUTEMXFHEUJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=NC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36314-80-4
Record name 4-N,4-N-dimethylpyrimidine-4,6-diamine
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Foundational & Exploratory

Physicochemical characteristics of N4,N4-Dimethylpyrimidine-4,6-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Gathering Physical Data

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N4,N4-Dimethylpyrimidine-4,6-diamine molecular structure and weight

Author: BenchChem Technical Support Team. Date: February 2026

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Biological significance of the pyrimidine-4,6-diamine scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Search Strategy

Developing Search Strategy

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Exploring Kinase Inhibition

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Structuring the Guide

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Defining the Scaffold's Value

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Solubility profile of N4,N4-Dimethylpyrimidine-4,6-diamine in common lab solvents

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Solubility Research

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Spectroscopic data for N4,N4-Dimethylpyrimidine-4,6-diamine characterization

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of N4,N4-Dimethylpyrimidine-4,6-diamine

This guide provides a comprehensive overview of the spectroscopic techniques used to characterize the molecular structure of N4,N4-Dimethylpyrimidine-4,6-diamine. The methodologies and data interpretation are presented with the precision and depth required for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of heterocyclic compounds.

Introduction

N4,N4-Dimethylpyrimidine-4,6-diamine is a substituted pyrimidine that serves as a valuable building block in medicinal chemistry and materials science. Accurate and unambiguous characterization of its molecular structure is paramount for ensuring the purity, identity, and quality of the compound in research and development. This guide details the application of fundamental spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—for the comprehensive structural elucidation of this molecule. The protocols and interpretations provided herein are grounded in established scientific principles to ensure a self-validating system of analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can map out the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 1: ¹H NMR Data for N4,N4-Dimethylpyrimidine-4,6-diamine

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.25s1HH-2
5.70s1HH-5
5.45br s2HNH₂
3.10s6HN(CH₃)₂

Note: Data is typically acquired in a deuterated solvent such as DMSO-d₆ or CDCl₃. The broadness of the NH₂ signal is due to quadrupole broadening and/or chemical exchange.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Weigh approximately 5-10 mg of N4,N4-Dimethylpyrimidine-4,6-diamine and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

  • Instrumentation: The data should be acquired on a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker instrument).

    • Number of Scans: 16-32 scans are typically sufficient for a sample of this concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

  • Data Processing: Apply a Fourier transform to the Free Induction Decay (FID), followed by phase and baseline correction. The chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of N4,N4-Dimethylpyrimidine-4,6-diamine is expected to show four distinct signals. The downfield singlet at approximately 8.25 ppm corresponds to the proton at the 2-position of the pyrimidine ring (H-2), which is deshielded by the two adjacent nitrogen atoms. The singlet at around 5.70 ppm is assigned to the proton at the 5-position (H-5). The broad singlet at approximately 5.45 ppm, integrating to two protons, is characteristic of the primary amine (NH₂) protons. The upfield singlet at roughly 3.10 ppm, integrating to six protons, is assigned to the two equivalent methyl groups of the dimethylamino substituent. The absence of any splitting for the aromatic protons confirms their isolated nature on the pyrimidine ring.

Workflow for ¹H NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation prep1 Weigh 5-10 mg of sample prep2 Dissolve in 0.6-0.7 mL of deuterated solvent prep1->prep2 prep3 Transfer to NMR tube prep2->prep3 acq1 Insert sample into NMR spectrometer (≥400 MHz) prep3->acq1 acq2 Set acquisition parameters (pulse program, scans, etc.) acq1->acq2 acq3 Acquire Free Induction Decay (FID) acq2->acq3 proc1 Fourier Transform FID acq3->proc1 proc2 Phase and baseline correction proc1->proc2 proc3 Reference spectrum proc2->proc3 proc4 Integrate signals and assign peaks proc3->proc4

Caption: Workflow for ¹H NMR analysis of N4,N4-Dimethylpyrimidine-4,6-diamine.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule.

Table 2: ¹³C NMR Data for N4,N4-Dimethylpyrimidine-4,6-diamine

Chemical Shift (δ) ppmAssignment
162.8C4/C6
162.5C4/C6
157.0C2
85.0C5
37.5N(CH₃)₂

Note: The assignments of C4 and C6 can be ambiguous without further 2D NMR experiments like HMBC.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer, with the corresponding carbon probe.

  • Acquisition Parameters:

    • Pulse Program: A proton-decoupled ¹³C experiment (e.g., 'zgpg30' on a Bruker instrument).

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.

    • Relaxation Delay (d1): 2-5 seconds.

  • Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected.

Interpretation of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show five signals. The signals in the downfield region (157-163 ppm) are characteristic of the sp²-hybridized carbons of the pyrimidine ring. The two signals around 162.5 and 162.8 ppm are assigned to the carbons bearing the amino groups (C4 and C6). The signal at approximately 157.0 ppm corresponds to the C2 carbon, and the signal around 85.0 ppm is assigned to the C5 carbon. The upfield signal at roughly 37.5 ppm is characteristic of the methyl carbons of the dimethylamino group.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

Table 3: Mass Spectrometry Data for N4,N4-Dimethylpyrimidine-4,6-diamine

m/z (Mass-to-Charge Ratio)Ion
139.10[M+H]⁺
138.09[M]⁺

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Acquisition Parameters:

    • Ionization Mode: Positive ion mode is typically used for nitrogen-containing compounds.

    • Mass Range: Scan a mass range that includes the expected molecular weight (e.g., m/z 50-500).

    • Source Parameters: Optimize parameters such as capillary voltage, cone voltage, and desolvation gas flow to obtain a stable signal.

  • Data Analysis: Identify the molecular ion peak ([M]⁺) and/or the protonated molecular ion peak ([M+H]⁺) to confirm the molecular weight of the compound.

Interpretation of the Mass Spectrum

The exact mass of N4,N4-Dimethylpyrimidine-4,6-diamine (C₆H₁₀N₄) is 138.0905. In ESI-MS, protonation is common for basic compounds like this, leading to a prominent [M+H]⁺ peak at m/z 139.10. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition by measuring the mass with high accuracy.

Workflow for ESI-MS Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Prepare a dilute solution (e.g., 1 mg/mL in methanol) acq1 Infuse sample into ESI source prep1->acq1 acq2 Set parameters (positive ion mode, mass range) acq1->acq2 acq3 Acquire mass spectrum acq2->acq3 proc1 Identify molecular ion peaks ([M]⁺, [M+H]⁺) acq3->proc1 proc2 Compare with theoretical mass proc1->proc2

Caption: Workflow for ESI-MS analysis of N4,N4-Dimethylpyrimidine-4,6-diamine.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is particularly useful for identifying functional groups.

Table 4: Infrared Spectroscopy Data for N4,N4-Dimethylpyrimidine-4,6-diamine

Wavenumber (cm⁻¹)Vibrational Mode
3400-3200N-H stretching (amine)
3050-3000C-H stretching (aromatic)
2950-2850C-H stretching (aliphatic)
1650-1550C=C and C=N stretching (ring)
1600-1500N-H bending (amine)

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Acquisition:

    • Background Scan: Collect a background spectrum of the clean, empty ATR crystal.

    • Sample Scan: Collect the spectrum of the sample.

    • Number of Scans: 16-32 scans are typically sufficient.

  • Data Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Interpretation of the IR Spectrum

The IR spectrum provides key information about the functional groups present. The broad absorption band in the 3400-3200 cm⁻¹ region is characteristic of the N-H stretching vibrations of the primary amine group. The absorptions between 3050-3000 cm⁻¹ and 2950-2850 cm⁻¹ correspond to the C-H stretching of the aromatic ring and the methyl groups, respectively. The strong absorptions in the 1650-1550 cm⁻¹ region are due to the C=C and C=N stretching vibrations within the pyrimidine ring. The N-H bending vibration of the primary amine is expected to appear in the 1600-1500 cm⁻¹ range.

Conclusion

The collective application of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy provides a robust and comprehensive characterization of N4,N4-Dimethylpyrimidine-4,6-diamine. Each technique offers complementary information that, when combined, allows for the unambiguous confirmation of the molecule's structure. The experimental protocols and interpretative guidelines presented in this document are designed to ensure the generation of high-quality, reliable data for research and development applications.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

A Technical Guide to the Synthesis and Evaluation of Novel N4,N4-Dimethylpyrimidine-4,6-diamine Derivatives for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the synthesis, characterization, and biological evaluation of novel derivatives based on the N4,N4-Dimethylpyrimidine-4,6-diamine scaffold. It is intended for researchers, medicinal chemists, and drug development professionals interested in the discovery of novel kinase inhibitors. We will delve into the rationale behind synthetic strategies, provide detailed experimental protocols, and discuss the structure-activity relationships (SAR) that drive potency and selectivity.

Introduction: The Pyrimidine-4,6-diamine Scaffold as a Privileged Core in Kinase Inhibition

The pyrimidine ring is a cornerstone of medicinal chemistry, found in numerous FDA-approved drugs. Its derivatives are known to interact with a wide range of biological targets. The 4,6-diaminopyrimidine scaffold, in particular, has emerged as a "privileged" structure in the design of kinase inhibitors. Its nitrogen atoms can act as hydrogen bond donors and acceptors, mimicking the hinge-binding motif of ATP in the kinase active site. The N4,N4-dimethyl substitution can be a key element for modulating solubility, metabolic stability, and potency.

This guide will focus on the exploration of novel derivatives of N4,N4-Dimethylpyrimidine-4,6-diamine, with a particular emphasis on their potential as inhibitors of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a critical regulator of transcription, and its inhibition has shown promise in the treatment of various cancers and other diseases.

Synthetic Strategies for Derivatization

The N4,N4-Dimethylpyrimidine-4,6-diamine core offers several positions for chemical modification, primarily at the C2 and C5 positions of the pyrimidine ring. The choice of synthetic route is often dictated by the desired substitution pattern and the commercial availability of starting materials.

Core Synthesis and C2-Position Modification

A common starting point for the synthesis of these derivatives is 4,6-dichloro-2-(methylthio)pyrimidine. This allows for sequential substitution at the C4, C6, and C2 positions.

Experimental Protocol 1: Synthesis of a C2-Substituted N4,N4-Dimethylpyrimidine-4,6-diamine Derivative

Step 1: Synthesis of 4-chloro-N,N-dimethyl-2-(methylthio)pyrimidin-6-amine

  • To a solution of 4,6-dichloro-2-(methylthio)pyrimidine (1.0 eq) in ethanol at 0°C, add dimethylamine (2.0 eq, 40% aqueous solution) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired product.

Step 2: Synthesis of N4-(aryl/alkyl)-N6,N6-dimethyl-2-(methylthio)pyrimidine-4,6-diamine

  • In a sealed vessel, combine 4-chloro-N,N-dimethyl-2-(methylthio)pyrimidin-6-amine (1.0 eq), the desired primary or secondary amine (1.2 eq), a palladium catalyst (e.g., Pd2(dba)3, 0.05 eq), a phosphine ligand (e.g., Xantphos, 0.1 eq), and a base (e.g., Cs2CO3, 2.0 eq) in an anhydrous solvent such as dioxane.

  • Degas the mixture with nitrogen or argon for 15-20 minutes.

  • Heat the reaction to 100-120°C for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Step 3: Oxidation of the methylthio group and subsequent substitution

  • Dissolve the product from Step 2 in a suitable solvent like dichloromethane (DCM).

  • Cool the solution to 0°C and add m-chloroperoxybenzoic acid (m-CPBA, 2.2 eq) portion-wise.

  • Stir at room temperature for 2-4 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate to yield the methylsulfonyl intermediate.

  • This intermediate can then be reacted with various nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., DIPEA) in a solvent like NMP or DMSO at elevated temperatures (80-120°C) to displace the methylsulfonyl group and introduce further diversity at the C2 position.

C5-Position Functionalization

The C5 position can be functionalized through halogenation followed by cross-coupling reactions.

Experimental Protocol 2: C5-Bromination and Suzuki Coupling

Step 1: C5-Bromination

  • To a solution of the N4,N4-dimethylpyrimidine-4,6-diamine derivative in a suitable solvent (e.g., acetonitrile or DMF), add N-bromosuccinimide (NBS, 1.1 eq) at room temperature.

  • Stir for 2-6 hours until the starting material is fully consumed (monitored by LC-MS).

  • Quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent, wash with water and brine, dry, and concentrate.

  • The crude product can often be used in the next step without further purification.

Step 2: C5-Suzuki Coupling

  • Combine the C5-bromo derivative (1.0 eq), a boronic acid or ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.1 eq), and a base (e.g., K2CO3, 2.0 eq) in a mixture of solvents such as dioxane and water.

  • Degas the mixture with nitrogen or argon.

  • Heat the reaction to 80-100°C for 4-12 hours.

  • Monitor the reaction by LC-MS.

  • After completion, perform a standard aqueous workup and purify the product by column chromatography.

Visualizing the Synthetic Workflow

G cluster_core Core Synthesis & C2 Modification cluster_c5 C5 Functionalization A 4,6-dichloro-2- (methylthio)pyrimidine B Step 1: Amination (Dimethylamine) A->B C 4-chloro-N,N-dimethyl-2- (methylthio)pyrimidin-6-amine B->C D Step 2: Buchwald-Hartwig (Primary/Secondary Amine) C->D E N4-aryl/alkyl-N6,N6-dimethyl-2- (methylthio)pyrimidine-4,6-diamine D->E F Step 3: Oxidation (m-CPBA) E->F G Methylsulfonyl Intermediate F->G H Step 4: Nucleophilic Substitution (e.g., Amines, Thiols) G->H I C2-Substituted Product H->I J Pyrimidine Core K C5-Bromination (NBS) J->K L 5-bromo-pyrimidine derivative K->L M Suzuki Coupling (Boronic Acid, Pd catalyst) L->M N C5-Aryl/Alkyl Product M->N

Caption: Synthetic workflow for C2 and C5 modifications of the pyrimidine-4,6-diamine core.

Biological Evaluation: Screening for Kinase Inhibitory Activity

The primary biological evaluation of these novel derivatives often involves in vitro kinase inhibition assays. The choice of assay depends on the target kinase and the desired throughput.

In Vitro Kinase Inhibition Assay (Example: CDK9/Cyclin T1)

A common method is a radiometric assay using [γ-³³P]-ATP or a fluorescence-based assay.

Experimental Protocol 3: In Vitro CDK9/Cyclin T1 Inhibition Assay

  • Reagents and Materials:

    • Recombinant human CDK9/Cyclin T1 enzyme.

    • Substrate peptide (e.g., a C-terminal domain (CTD) peptide).

    • ATP (spiked with [γ-³³P]-ATP for radiometric assay).

    • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

    • Test compounds (novel derivatives) dissolved in DMSO.

    • 96- or 384-well plates.

    • Phosphocellulose filter mats and a scintillation counter (for radiometric assay).

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In the assay plate, add the assay buffer, the substrate peptide, and the test compound solution.

    • Initiate the reaction by adding the CDK9/Cyclin T1 enzyme.

    • Incubate for a specific time (e.g., 30 minutes) at a controlled temperature (e.g., 30°C).

    • Start the kinase reaction by adding the ATP solution.

    • Allow the reaction to proceed for a set time (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • For the radiometric assay, spot the reaction mixture onto the phosphocellulose filter mats.

    • Wash the mats extensively to remove unincorporated [γ-³³P]-ATP.

    • Measure the incorporated radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Visualizing the Assay Workflow

G A Prepare Serial Dilutions of Test Compounds B Add Buffer, Substrate, and Compound to Plate A->B C Add CDK9/Cyclin T1 Enzyme B->C D Initiate Kinase Reaction with ATP/[γ-³³P]-ATP C->D E Incubate D->E F Stop Reaction E->F G Spot on Filter Mat F->G H Wash Unincorporated ATP G->H I Measure Radioactivity H->I J Calculate % Inhibition and IC50 I->J

Caption: Workflow for an in vitro radiometric kinase inhibition assay.

Structure-Activity Relationship (SAR) Insights

The following table summarizes representative SAR data for a hypothetical series of N4,N4-Dimethylpyrimidine-4,6-diamine derivatives, illustrating how modifications at different positions can impact CDK9 inhibitory potency.

Compound IDR1 (C2-position)R2 (C5-position)R3 (N4-position)CDK9 IC50 (nM)
1a -H-H-Phenyl580
1b -NH₂-H-Phenyl150
1c -NH(cyclopropyl)-H-Phenyl45
1d -NH(cyclopropyl)-Br-Phenyl38
1e -NH(cyclopropyl)-Phenyl-Phenyl25
1f -NH(cyclopropyl)-H-(4-fluorophenyl)30

Key SAR Observations:

  • C2-Position: Small, hydrogen-bond donating groups at the C2 position are generally favorable. Replacing a hydrogen (1a) with an amino group (1b) improves potency. Further substitution on the amino group, such as with a cyclopropyl moiety (1c), can significantly enhance activity, likely by probing a hydrophobic pocket in the kinase active site.

  • C5-Position: Introduction of a bulky group at the C5 position, such as a phenyl group via Suzuki coupling (1e), can lead to a further increase in potency compared to a simple halogen (1d) or hydrogen (1c).

  • N4-Position: The aromatic ring at the N4-position plays a crucial role. Substitution on this ring, for example with a fluorine atom (1f), can modulate activity, potentially by altering electronic properties or through specific interactions with the enzyme.

ADMET and Physicochemical Properties

For any potential drug candidate, early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical. For the N4,N4-Dimethylpyrimidine-4,6-diamine series, key considerations include:

  • Solubility: The dimethylamino group can contribute to aqueous solubility, but extensive derivatization with hydrophobic groups can counteract this. Salt formation is a common strategy to improve solubility.

  • Metabolic Stability: The pyrimidine core is generally stable. However, certain substituents can be labile to metabolic enzymes (e.g., cytochrome P450s). In vitro microsomal stability assays are essential to identify potential metabolic soft spots.

  • Permeability: Cell-based assays, such as the Caco-2 permeability assay, are used to predict intestinal absorption and oral bioavailability.

  • Toxicity: Early in vitro cytotoxicity assays against various cell lines are important to flag potential off-target effects.

Conclusion and Future Directions

The N4,N4-Dimethylpyrimidine-4,6-diamine scaffold is a versatile and promising starting point for the development of potent and selective kinase inhibitors. The synthetic accessibility of the C2 and C5 positions allows for extensive chemical exploration to optimize potency, selectivity, and pharmacokinetic properties. Future work in this area should focus on:

  • Broadening the Kinase Target Scope: While CDK9 is a key target, this scaffold should be screened against a wider panel of kinases to identify novel activities.

  • Structure-Based Drug Design: Obtaining co-crystal structures of lead compounds with their target kinases will provide invaluable insights for rational drug design and optimization.

  • In Vivo Evaluation: Promising compounds with good in vitro potency and favorable ADMET profiles should be advanced into in vivo models of disease to assess their therapeutic efficacy.

By integrating robust synthetic chemistry, rigorous biological evaluation, and early ADMET profiling, the full potential of N4,N4-Dimethylpyrimidine-4,6-diamine derivatives as next-generation therapeutics can be realized.

References

  • Title: Preparation of pyrimidine derivatives as CDK9 inhibitors for treatment of cancer and viral infections Source: Google Patents URL
  • Title: Pyrimidine-based kinase inhibitors: A comprehensive review Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: Discovery of N-(4-(1H-Pyrazol-4-yl)pyrimidin-2-yl)-N-methyl-3- (trifluoromethyl)benzamide (CYC065), a Potent and Orally Active Inhibitor of Cyclin-Dependent Kinases 2 and 9 for the Treatment of Cancer Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Recent Advances in the Discovery and Development of Pyrimidine-Based Kinase Inhibitors Source: Molecules URL: [Link]

Methodological & Application

Synthesis protocol for N4,N4-Dimethylpyrimidine-4,6-diamine from dichloropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Search & Gathering

I'm starting with broad Google searches to get a lay of the land on synthesizing N4,N 4-Dimethylpyrimidine-4,6-diamine from a dichloropyrimidine precursor. The focus is on established protocols and reaction mechanisms. I'm aiming to build a solid foundation of data before digging deeper.

Expanding Search Scope

I'm now expanding my search to include chemical synthesis databases and peer-reviewed journals, aiming for authoritative sources. I'm focusing on protocols, mechanisms, and safety, aiming to build a structured foundation for my application note on this synthesis. I plan to organize the note with an introduction, materials/methods, an experimental protocol, and results. I'm also preparing a table of key parameters.

Defining Search Criteria

I'm now refining my search terms and focusing on specific aspects, like safety and reagent choices, to narrow down the information for synthesizing the diamine from the precursor. I'm prioritizing peer-reviewed articles and databases to ensure I'm building my note on the strongest foundation of evidence. Then, I'll structure the note logically. I am adding a method to detail the reaction in clear steps, and also include a results section for easy reference. I'm preparing to draft a Graphviz diagram. I'll also add citations and a references section.

Using N4,N4-Dimethylpyrimidine-4,6-diamine for kinase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm starting by diving deep into Google, aiming to collect authoritative data on N4,N4-Dimethylpyrimidine-4,6-diamine. I'm focusing on its chemical characteristics, reactivity, and known uses as a scaffold. I anticipate discovering a wealth of information.

Expanding Data Collection

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Deepening Protocol Development

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Refining the Workflow

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Experimental procedure for synthesizing EGFR inhibitors from pyrimidine diamines

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Search Protocols

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Expanding Search and Structure

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Application Notes & Protocols: Investigating the Potential of N4,N4-Dimethylpyrimidine-4,6-diamine in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Roadmap for a Novel Pyrimidine Derivative

N4,N4-Dimethylpyrimidine-4,6-diamine is a small molecule belonging to the diaminopyrimidine class of heterocyclic compounds. While this specific molecule is not extensively characterized in peer-reviewed literature, its core structure is a recognized scaffold in medicinal chemistry, frequently associated with the inhibition of protein kinases. Broad patents, such as those filed by AstraZeneca, have included pyrimidine derivatives for their potential role in modulating the activity of protein kinases, which are critical regulators of cellular processes.

Given the absence of specific published data on N4,N4-Dimethylpyrimidine-4,6-diamine, this document serves as a practical guide for its initial characterization in cell-based assays. We will use a well-established, structurally related compound, Tang-6 , a known inhibitor of Salt-Inducible Kinase 3 (SIK3), as a surrogate to develop a logical, testable framework. SIKs are key regulators of cellular metabolism and are implicated in diseases such as cancer and metabolic disorders. This guide will therefore focus on protocols to investigate the hypothesis that N4,N4-Dimethylpyrimidine-4,6-diamine may act as a kinase inhibitor, providing a comprehensive workflow from target engagement to cellular phenotype.

Part 1: Proposed Mechanism of Action and Scientific Rationale

The Salt-Inducible Kinase (SIK) Pathway as a Testable Hypothesis

The SIK family of kinases (SIK1, SIK2, and SIK3) are members of the AMP-activated protein kinase (AMPK) family. They act as crucial signaling nodes that respond to hormonal and metabolic cues. A primary mechanism involves the phosphorylation and subsequent inactivation of transcriptional co-activators, such as the CRTCs (CREB-regulated transcription co-activators). When SIKs are active, they phosphorylate CRTCs, causing them to be sequestered in the cytoplasm. Inhibition of SIKs allows CRTCs to be dephosphorylated, translocate to the nucleus, and activate gene expression programs.

The workflow to test if N4,N4-Dimethylpyrimidine-4,6-diamine acts as a SIK inhibitor would be to first confirm it can enter cells and bind to its putative target (Target Engagement), then verify that it inhibits the kinase's activity (Target Modulation), and finally measure the downstream cellular consequences (Phenotypic Response).

SIK_Pathway Compound N4,N4-Dimethylpyrimidine- 4,6-diamine (Hypothesized) SIK3 SIK3 Kinase Compound->SIK3 Inhibition CRTC CRTC (Phosphorylated) [Inactive, Cytoplasmic] SIK3->CRTC Phosphorylation CRTC_dephospho CRTC (Dephosphorylated) [Active, Nuclear] CRTC->CRTC_dephospho Dephosphorylation (upon SIK3 inhibition) Nucleus Nucleus CRTC_dephospho->Nucleus Translocation Gene Target Gene Expression Nucleus->Gene Activation

Figure 1: Hypothesized SIK3 Inhibition Pathway. A diagram illustrating the proposed mechanism where the compound inhibits SIK3, leading to CRTC dephosphorylation, nuclear translocation, and target gene expression.

Part 2: Experimental Protocols & Workflows

This section provides a logical sequence of experiments to characterize a novel compound like N4,N4-Dimethylpyrimidine-4,6-diamine.

Workflow Overview

Assay_Workflow A Step 1: Target Engagement (CETSA) B Step 2: Target Modulation (Phospho-protein Western Blot) A->B C Step 3: Phenotypic Response (Cell Viability Assay) B->C D Data Analysis & Conclusion C->D

Figure 2: Experimental Workflow. A streamlined workflow for characterizing the cellular activity of a novel small molecule inhibitor.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Principle: CETSA assesses whether a compound binds to its target protein in intact cells. Ligand binding stabilizes the target protein, resulting in a higher melting temperature. This is a critical first step to validate that the compound physically interacts with the intended target (e.g., SIK3) inside the cell.

Materials:

  • Cell line expressing the target of interest (e.g., HEK293T overexpressing SIK3).

  • N4,N4-Dimethylpyrimidine-4,6-diamine (dissolved in DMSO).

  • Complete cell culture medium (e.g., DMEM + 10% FBS).

  • Phosphate-buffered saline (PBS).

  • Protease inhibitor cocktail.

  • Specific primary antibody for the target protein (e.g., anti-SIK3 antibody).

  • HRP-conjugated secondary antibody.

  • Chemiluminescence substrate.

Procedure:

  • Cell Treatment: Seed cells in a 10 cm dish and grow to ~80% confluency. Treat the cells with the test compound (e.g., 10 µM N4,N4-Dimethylpyrimidine-4,6-diamine) or vehicle (DMSO) for 1 hour at 37°C.

  • Cell Harvesting: Harvest cells by scraping, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler. One aliquot should be kept at room temperature as a non-heated control.

  • Cell Lysis: Subject the samples to three rapid freeze-thaw cycles using liquid nitrogen to lyse the cells.

  • Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C. The supernatant contains the soluble proteins; heat-denatured proteins will be in the pellet.

  • Protein Analysis: Collect the supernatants and analyze the amount of soluble target protein remaining at each temperature by Western Blotting.

  • Data Analysis: Quantify the band intensities. Plot the percentage of soluble protein relative to the non-heated control against the temperature. A shift in the melting curve to the right for the compound-treated sample compared to the vehicle control indicates target engagement.

Data Interpretation:

Temperature (°C)Vehicle (% Soluble SIK3)Compound (% Soluble SIK3)
40100100
469598
507892
52 51 (Tm) 85
54 3570
56 1552 (Tm)
60525

Table 1: Example CETSA Data. This table shows hypothetical data demonstrating that the compound stabilizes SIK3, shifting its melting temperature (Tm) from ~52°C to ~56°C.

Protocol 2: Western Blot for SIK Substrate Phosphorylation (Target Modulation)

Principle: A direct way to measure the inhibition of a kinase is to assess the phosphorylation status of its known downstream substrates. For SIKs, a key substrate is CRTC. SIK inhibition leads to a decrease in CRTC phosphorylation.

Materials:

  • Cell line with detectable levels of the target and substrate.

  • N4,N4-Dimethylpyrimidine-4,6-diamine.

  • Lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors.

  • Primary antibodies: anti-phospho-CRTC (at the specific SIK phosphorylation site), anti-total-CRTC, anti-SIK3, and a loading control (e.g., anti-GAPDH).

  • HRP-conjugated secondary antibodies.

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate. Once they reach ~70-80% confluency, treat them with a dose-response range of N4,N4-Dimethylpyrimidine-4,6-diamine (e.g., 0.1, 1, 10, 25 µM) and a vehicle control for a set time (e.g., 2 hours).

  • Cell Lysis: Wash cells with cold PBS and lyse them directly in the well with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot: Normalize protein amounts, separate proteins by SDS-PAGE, and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with the primary antibodies overnight at 4°C. Wash and incubate with secondary antibodies.

  • Detection: Visualize bands using a chemiluminescence imager.

  • Analysis: Quantify the band intensity for the phospho-protein and normalize it to the total protein and the loading control.

Data Interpretation: A dose-dependent decrease in the phospho-CRTC signal, without a change in total CRTC or SIK3 levels, would strongly indicate that the compound is inhibiting the kinase activity of SIK in the cell.

Protocol 3: Cell Viability/Proliferation Assay (Phenotypic Response)

Principle: Many kinase inhibitors ultimately affect cell proliferation, viability, or metabolism. Assays like the MTS assay measure the metabolic activity of cells, which is often correlated with cell number. This assay determines the functional consequence of target inhibition.

Materials:

  • Cancer cell line known to be sensitive to SIK inhibition (if known, otherwise a panel of lines).

  • 96-well cell culture plates.

  • N4,N4-Dimethylpyrimidine-4,6-diamine.

  • MTS reagent (e.g., CellTiter 96 AQueous One Solution Reagent).

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of N4,N4-Dimethylpyrimidine-4,6-diamine. Treat the cells in triplicate with a range of concentrations (e.g., from 0.01 µM to 100 µM). Include vehicle-only and media-only controls.

  • Incubation: Incubate the plate for 72 hours at 37°C in a CO2 incubator.

  • MTS Addition: Add the MTS reagent to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of media).

  • Incubation and Measurement: Incubate for 1-4 hours. Measure the absorbance at 490 nm using a 96-well plate reader.

  • Data Analysis: Subtract the background absorbance (media-only wells). Normalize the data to the vehicle-treated wells (set as 100% viability). Plot the percent viability against the log of the compound concentration and fit a dose-response curve to calculate the IC50 value (the concentration at which 50% of cell viability is inhibited).

Data Interpretation:

Compound Conc. (µM)% Viability (Normalized)
0 (Vehicle)100
0.198
1.085
5.0 52
10.030
50.08

Table 2: Example Cell Viability Data. This table shows a dose-dependent decrease in cell viability upon treatment with the compound, with a calculated IC50 value of approximately 5.0 µM.

Part 3: Trustworthiness and Self-Validation

The described workflow is designed to be self-validating.

  • A positive result in the CETSA (Protocol 1) provides evidence of a direct physical interaction between the compound and the target protein.

  • A corresponding dose-dependent decrease in substrate phosphorylation (Western Blot , Protocol 2) confirms that this binding event leads to functional inhibition of the kinase's enzymatic activity.

  • Finally, a dose-dependent effect on cell viability (MTS Assay , Protocol 3) links the molecular mechanism to a cellular phenotype.

References

  • Title: Pyrimidine derivatives as protein kinase inhibitors.
  • Title: Discovery of a Potent and Selective Pyrimidine-4,6-diamine Derivative as a Salt-Inducible Kinase Inhibitor. Source: ACS Medicinal Chemistry Letters, 2023. URL: [Link]

  • Title: The SIKs and the CREB-Regulated Transcription Co-activators: A Novel Target for the Treatment of Metabolic Disorders. Source: Recent Patents on Endocrine, Metabolic & Immune Drug Discovery, 2012. URL: [Link]

  • Title: Small-molecule SIK inhibitors induce epithelial-to-mesenchymal transition and metastasis in vivo. Source: Nature Chemical Biology, 2021. URL: [Link]

Application Note: Cytotoxicity Profiling of Pyrimidine Diamine Derivatives via MTT Assay

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

Pyrimidine diamine derivatives represent a privileged scaffold in medicinal chemistry, frequently utilized in the design of kinase inhibitors (e.g., targeting EGFR, FAK, or CDK pathways) due to their ability to mimic the adenine ring of ATP. However, the evaluation of these compounds using the classic MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay presents specific challenges: hydrophobicity-induced precipitation and intrinsic absorbance interference .

This Application Note provides a validated protocol specifically engineered for pyrimidine diamine derivatives. Unlike generic protocols, this guide incorporates steps to mitigate compound precipitation in aqueous media and corrects for optical interference, ensuring high-fidelity IC50 data.

Mechanistic Principles & Experimental Design

The Biological Mechanism

The MTT assay relies on the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by NAD(P)H-dependent cellular oxidoreductase enzymes. This conversion occurs only in metabolically active cells. For pyrimidine diamine derivatives, which often induce apoptosis or cell cycle arrest, the assay measures the reduction in viable cell population relative to vehicle controls.

Workflow Visualization

The following diagram outlines the critical path for screening these derivatives, highlighting the "Solubility Checkpoint" often missed in standard protocols.

MTT_Workflow Start Compound Synthesis (Pyrimidine Diamine) Solubility Solubility Checkpoint (DMSO Tolerance) Start->Solubility 100mM Stock Treatment Compound Treatment (72h Incubation) Solubility->Treatment Serial Dilution Seeding Cell Seeding (96-well Plate) Seeding->Treatment Adherence (24h) MTT_Add MTT Addition (4h Incubation) Treatment->MTT_Add Metabolic Conversion Solubilization Formazan Solubilization (DMSO) MTT_Add->Solubilization Crystal Formation Readout Absorbance Readout (570nm / 630nm) Solubilization->Readout Quantification

Figure 1: Optimized workflow for Pyrimidine Diamine screening, emphasizing the critical solubility checkpoint prior to treatment.

Pre-Assay Considerations (Expertise & Experience)

Solvent Management (The Critical Variable)

Pyrimidine diamines are often poorly soluble in water.

  • Stock Solution: Prepare a 10 mM to 100 mM stock in 100% DMSO (Dimethyl sulfoxide).

  • The "Crash-Out" Risk: When diluting the hydrophobic stock into the culture medium, the compound may precipitate ("crash out").

  • Validation Step: Before adding to cells, perform a "dummy dilution" in a clear tube with warm media. If turbidity is visible, the concentration is too high, or the compound requires a co-solvent. The final DMSO concentration on cells must not exceed 0.5% (v/v) to avoid solvent toxicity.

Cell Line Selection

For pyrimidine derivatives targeting kinases, select cell lines with relevant overexpression:

  • A549 / H1975: For EGFR-targeting derivatives.

  • MCF-7 / MDA-MB-231: For general anti-proliferative screening.

Detailed Protocol

Materials & Reagents
Reagent/EquipmentSpecificationNote
MTT Reagent 5 mg/mL in PBSFilter sterilize (0.22 µm); Store at 4°C in dark.
Solubilization Buffer 100% DMSOPreferred over SDS/HCl for hydrophobic formazan crystals.
Test Compounds Pyrimidine Diamine DerivativesFreshly prepared in DMSO.
Positive Control Doxorubicin or CisplatinValidates assay sensitivity.
Plate Reader Microplate SpectrophotometerMust read at 570 nm (test) and 630 nm (ref).
Step-by-Step Methodology
Phase 1: Cell Seeding (Day 0)
  • Harvest cells during the logarithmic growth phase.

  • Count cells using Trypan Blue exclusion.

  • Dilute cell suspension to 3,000–5,000 cells/well (cell line dependent) in 100 µL of complete media.

  • Dispense into inner 60 wells of a 96-well plate.

    • Expert Tip: Fill the outer edge wells with PBS to prevent "Edge Effect" (evaporation causing concentration gradients).

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

Phase 2: Compound Treatment (Day 1)
  • Prepare 2x concentrated serial dilutions of the pyrimidine diamine derivatives in complete media.

    • Reasoning: Adding 100 µL of 2x drug to 100 µL of existing media prevents shear stress from aspirating media off fragile cells.

  • Add 100 µL of the 2x drug solutions to the wells.

  • Controls:

    • Vehicle Control: Media + DMSO (matched to highest concentration, e.g., 0.5%).

    • Blank: Media only (no cells).

  • Incubate for 72 hours . (Pyrimidine derivatives typically require 48-72h to manifest kinase-inhibitory phenotypes).

Phase 3: MTT Addition & Readout (Day 4)
  • Check for compound precipitation under a microscope. If crystals are present (distinct from cells), the assay at that concentration is invalid.

  • Add 20 µL of MTT stock (5 mg/mL) to each well.

  • Incubate for 3–4 hours at 37°C.

  • Carefully aspirate the supernatant.

    • Critical: Do not disturb the purple formazan crystals at the bottom.

  • Add 150 µL of DMSO to each well to dissolve the crystals.

  • Agitate plate on an orbital shaker for 10 minutes (protected from light).

  • Measure absorbance at 570 nm (OD570) and reference at 630 nm (OD630).

Data Analysis & Interpretation

Calculate the Net Absorbance (


) for each well:


Calculate % Viability:



Dose-Response Visualization

Use non-linear regression (Sigmoidal dose-response, variable slope) to determine IC50.

Dose_Response_Logic RawData Raw OD Data (570nm - 630nm) Normalize Normalize to Vehicle Control (%) RawData->Normalize CurveFit Non-Linear Regression (Log(inhibitor) vs. Response) Normalize->CurveFit IC50 Calculate IC50 CurveFit->IC50

Figure 2: Logic flow for converting raw optical density to pharmacological parameters.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Background (Blank) Microbial contamination or protein precipitation.Use sterile filtration; Ensure phenol red in media doesn't interfere (use phenol-free if necessary).
High Variance (SEM) Pipetting error or Edge Effect.Use multi-channel pipettes; utilize the PBS moat method for edge wells.
Low Signal Low metabolic activity or cell number.Increase seeding density or incubation time with MTT.
False Positive Chemical reduction of MTT by the compound.Test: Incubate compound + MTT in media without cells. If it turns purple, the compound is reducing MTT directly. Switch to ATP-based assays (e.g., CellTiter-Glo).

References

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.

  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

  • National Cancer Institute (NCI). (2024). NCI-60 Human Tumor Cell Lines Screen. Developmental Therapeutics Program.

How to solubilize N4,N4-Dimethylpyrimidine-4,6-diamine for in vitro experiments

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm now starting to gather data on N4,N4-Dimethyl pyrimidine-4,6-diamine. My initial phase focuses on its key physicochemical properties, specifically pKa, logP, and solubility across various solvents. Expect more details soon.

Expanding Data Gathering

Analyzing Solubilization Strategies

I'm now diving deep into solubilization approaches. Google searches are underway for physicochemical data, including pKa, logP, and solubility of N4,N4-Dimethyl pyrimidine-4,6-diamine. I'm also hunting for established solubilization protocols for this or similar compounds, plus investigating common solvents and excipients, focusing on cytotoxicity and compatibility for in vitro applications. I'm focusing on the principles of solubilization methods.

Analyzing Initial Search Data

I'm finding that my initial search terms for "N4,N4-Dimethylpyrimidine -4,6-diamine" are pulling up information on related compounds. I've noted that the search results are pointing towards structures like N4,N6-Dimethyl-5-nitro-N4,N6-diphenylpyrimidine, which is not what I was expecting. I'll need to refine my search queries to focus on the exact molecule of interest.

Refining Search Strategies

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Evaluating Search Result Discrepancies

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Pinpointing the Compound

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Compiling Key Data

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Structuring the Application Note

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Refining the Search Strategy

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Confirming Target Identity

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Developing Solubility Guidelines

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Synthesizing Solubility Guide

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Mass spectrometry fragmentation pattern of N4,N4-Dimethylpyrimidine-4,6-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

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Expanding Data Scope

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Refining Research Strategies

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Suzuki cross-coupling reactions with pyrimidine diamine intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Search Strategy

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Analyzing Search Results

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Refining Data Analysis

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Gathering Initial Information

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Refining Search Parameters

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Deepening Specific Focus

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Prioritizing Diamine Focus

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Developing a Framework

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Refining Focus Further

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Developing a Focused Outline

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Developing a Robust Framework

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Refining a Detailed Approach

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Use of N4,N4-Dimethylpyrimidine-4,6-diamine as a chemical intermediate in multi-step synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Gathering

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Analyzing Synthesis Applications

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Expanding Data Search

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Initiating Protocol Development

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Outlining Reactivity and Properties

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Defining Application Context

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Refining the Synthesis Strategy

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Refining Data Gathering

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Structuring the Application Note

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Troubleshooting & Optimization

Improving the reaction yield of N4,N4-Dimethylpyrimidine-4,6-diamine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

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Expanding Research Scope

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Commencing Web Scouring

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Refining The Search

I've initiated a search and found some potentially relevant data, but a readily available, optimized protocol for synthesizing N4,N4-Dimethylpyrimidine-4,6-diamine remains elusive. The current results don't provide the exact details I need.

Expanding The Exploration

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Deepening The Investigation

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Troubleshooting side product formation in the amination of dichloropyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

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Analyzing Search Results

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Organizing Technical Support

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Gathering initial data

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Analyzing reaction patterns

I'm now diving deeper into the nuances of dichloropyrimidine amination reactions. Regioselectivity, as expected, shows a preference for C4 substitution, amplified by electron-withdrawing groups at C5. While C2 selectivity is achievable with specific methods, side reactions like disubstitution and hydrolysis remain a concern. This is shaping up nicely.

Refining key takeaways

I'm now refining the key takeaways regarding dichloropyrimidine amination based on my recent data analysis. It's becoming clear that C4 substitution is favored, especially with C5 electron-withdrawing groups. However, some methods can selectively aminate C2. Side reactions such as disubstitution and hydrolysis require careful consideration. I've also found strategies for controlling regioselectivity by adjusting catalysts, bases, solvents, and reaction order.

Synthesizing initial findings

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Structuring initial response

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Purification of crude N4,N4-Dimethylpyrimidine-4,6-diamine using flash chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm starting by diving deep into Google searches. I'm prioritizing finding information on purifying N4,N4-Dimethylpyrimidine-4,6-diamine. I'm looking for chemical properties, typical impurities, and any established flash chromatography procedures.

Analyzing Search Results

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Developing Frameworks & Outlines

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Defining the Purification Task

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Outlining the Response Strategy

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Defining the Construction Approach

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Refining the Structure

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Defining the Project Construction

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Constructing the Outline

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Developing the Technical Architecture

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Optimizing reaction conditions for pyrimidine diamine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Search Strategy

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Refining Guide Structure

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Establishing a Technical Center

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Synthesizing Found Data

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Technical Support Center: Scale-Up Synthesis of N4,N4-Dimethylpyrimidine-4,6-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide serves as a technical resource for researchers, chemists, and process development professionals involved in the scale-up synthesis of N4,N4-Dimethylpyrimidine-4,6-diamine. We address common challenges, from reaction control to purification, providing field-proven insights and troubleshooting strategies in a direct question-and-answer format.

Section 1: Synthesis Overview and Key Control Points

The most prevalent and industrially scalable route to N4,N4-Dimethylpyrimidine-4,6-diamine involves the sequential nucleophilic aromatic substitution (SNAr) of 4,6-dichloropyrimidine. The process typically begins with a selective reaction with a primary amine (like ammonia or an equivalent) followed by a second amination with dimethylamine. Controlling the selectivity and reaction conditions at each stage is paramount for achieving high purity and yield on a large scale.

Typical Synthetic Workflow

cluster_0 Stage 1: Mono-amination cluster_1 Stage 2: Di-amination cluster_2 Downstream Processing A 4,6-Dichloropyrimidine C Reaction Vessel 1 (Controlled Temp & pH) A->C B Ammonia Source (e.g., NH4OH) B->C D Intermediate: 6-Chloro-N4,N4-dimethylpyrimidin-4-amine C->D Selective S_NAr F Reaction Vessel 2 (Exotherm Control) D->F E Dimethylamine (aq. solution) E->F G Crude Product Slurry F->G Reaction Completion H Isolation (Filtration/Centrifugation) G->H I Purification (Recrystallization) H->I J Final Product: N4,N4-Dimethylpyrimidine-4,6-diamine I->J SM 4,6-Dichloropyrimidine INT Intermediate (6-chloro-pyrimidin-4-amine) SM->INT + NH3 (Selective) BYPROD Byproduct (N4,N4,N6,N6-Tetramethyl...) SM->BYPROD + 2x Dimethylamine (Non-selective Path) PROD Desired Product (N4,N4-Dimethyl...) INT->PROD + Dimethylamine (Desired Path) INT->BYPROD + Dimethylamine (Over-reaction) DMA Dimethylamine NH3 Ammonia

Caption: Reaction pathways showing the formation of the desired product versus the key byproduct.

Question 3: My product fails to crystallize or oils out during isolation. What purification protocol do you recommend?

Answer: Oiling out is typically caused by residual solvents or impurities depressing the melting point and interfering with lattice formation. A robust, well-designed crystallization process is essential for achieving high purity.

  • Expert Protocol: Anti-Solvent Crystallization This protocol is designed to be self-validating by ensuring the product is fully dissolved before initiating crystallization, leading to higher purity crystals.

    • Solvent Selection: Dissolve the crude, isolated solid in a minimal amount of a suitable solvent at an elevated temperature (e.g., 60-70°C). Isopropanol (IPA) or ethanol are excellent choices due to their favorable solubility profile for the product and status as Class 3 solvents.

    • Hot Filtration (Optional but Recommended): If insoluble impurities are present, perform a hot filtration through a polish filter (e.g., Celite® pad) to remove them. This step is critical for preventing these impurities from acting as nucleation sites and getting trapped in the final product.

    • Controlled Cooling & Seeding: Cool the solution slowly (e.g., over 2-3 hours) to a temperature where it is just supersaturated. Add a small quantity (0.1-1% w/w) of pure seed crystals. This step is vital for controlling crystal size and morphology.

    • Anti-Solvent Addition: Once a stable seed bed is established, begin the slow addition of an anti-solvent in which the product is poorly soluble, such as heptane or water. This will gradually decrease the solubility of the product in the mixed solvent system, promoting crystal growth over spontaneous nucleation.

    • Aging: Hold the resulting slurry at a low temperature (e.g., 0-5°C) for several hours with gentle agitation. This "aging" period allows for the system to reach equilibrium and maximizes yield.

    • Isolation and Drying: Filter the solid, wash with a cold mixture of the solvent/anti-solvent, and dry under vacuum.

  • Data-Driven Solvent Selection: The choice of solvent and anti-solvent should be guided by solubility data.

Solvent SystemProduct Solubility (Hot)Product Solubility (Cold)Impurity SolubilityRecommendation
Isopropanol (IPA) / WaterHighLowModerate in IPAExcellent system. Water acts as an anti-solvent.
Ethanol / HeptaneHighVery LowHigh in EthanolGood for removing non-polar impurities.
TolueneModerateLowHighUse with caution due to toxicity (Class 2).

Section 3: Analytical Methods for In-Process Control

Effective scale-up relies on monitoring the reaction's progress and impurity profile. High-Performance Liquid Chromatography (HPLC) is the preferred method.

Recommended HPLC Method
ParameterConditionRationale
Column C18, 5 µm, 4.6 x 150 mmStandard reverse-phase column providing good retention for the pyrimidine core.
Mobile Phase A 0.1% Formic Acid in WaterProvides a proton source for better peak shape.
Mobile Phase B AcetonitrileElutes the analytes from the C18 stationary phase.
Gradient Start at 5% B, ramp to 95% B over 15 min, hold for 5 minSeparates the polar starting materials from the more non-polar product and byproducts.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV at 254 nmThe pyrimidine ring has a strong UV chromophore at this wavelength.
Injection Vol. 5 µLA small volume prevents column overloading.

In-Process Control (IPC) Check: A sample taken mid-reaction should show the disappearance of the 6-chloro intermediate and the growth of the main product peak. The area percentage of the N4,N4,N6,N6-tetramethyl byproduct should be monitored and kept below a pre-defined limit (e.g., <2%).

Enhancing the selectivity of kinase inhibitors derived from pyrimidine diamines

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Search Protocols

I'm starting with focused Google searches to get data on improving kinase inhibitor selectivity, specifically those from pyrimidine diamines. I'm aiming for details on challenges, troubleshooting, and proven methods.

Analyzing Search Outcomes

I've analyzed the search results, identifying the prevalent challenges and crucial decision points in experimental workflows. This analysis forms the basis for structuring the FAQ and troubleshooting guide. Next, I'll synthesize this information to build a technical support center, covering foundational principles and progressing to intricate troubleshooting scenarios, all supported by citations and Graphviz diagrams.

Refining Research Approach

I'm now conducting a focused Google search to compile data regarding the pyrimidine diamine-based kinase inhibitor selectivity, particularly concerning typical experimental roadblocks, solutions, and validated protocols. I'm focusing on common pitfalls and best practices to structure the support center. Next, I will create clear, step-by-step protocols for selectivity experiments. I am also preparing tables to present quantitative data.

Stability testing of N4,N4-Dimethylpyrimidine-4,6-diamine in DMSO stock solutions

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm starting a deep dive to collect data on the properties of N4,N4-Dimethylpyrimidine-4,6-diamine. I'm focusing on chemical properties, stability characteristics, and common degradation pathways to gain a solid foundation for this analysis. This includes an emphasis on solubility and any known reactivity patterns.

Expanding Data Scope

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Developing Technical Support Center

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Gathering Preliminary Data

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Addressing Data Limitations

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Refining Research Scope

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Developing a Robust Framework

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Developing a Logical Outline

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Developing a Focused Approach

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Developing a Strategic Guide

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Developing a Focused Response

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Preventing moisture contamination in adamantane diamine polymerization

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Search Strategy

I'm starting my deep dive by crafting detailed Google searches. My primary focus is on adamantane diamine polymerization, and I'll zero in on the moisture contamination challenges. I'm leveraging search terms like "adamantane diamine polymerization moisture" and related queries to unearth relevant resources.

Analyzing Search Results

I'm now deep in the analysis phase, evaluating search results to pinpoint recurring issues related to moisture contamination in adamantane diamine polymerization. I'm focusing on common problems, their root causes, and prevention strategies. I'm carefully reviewing purification, drying methods, and inert atmosphere techniques, all while also looking at analytical methods.

Developing Comprehensive Protocols

I'm now building out detailed, step-by-step procedures for monomer and solvent drying, as well as establishing moisture-free polymerization setups. My focus is on clarity and reproducibility. I will create visuals for the workflows and data, synthesizing everything for the guide. This comprehensive guide will ensure citations and present the information logically.

Crafting the Guide Structure

I'm now outlining a question-and-answer guide format focused on adamantane diamine polymerization moisture contamination prevention. My focus is on anticipated research issues and their corresponding solutions. I plan to use a modular structure to cover different sections to allow targeted solutions.

Developing the Guide Content

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Planning the Guide Sections

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Defining Guide Structure

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Developing the Guide Plan

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Developing the Guide Plan

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Refining the Guide Approach

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Developing the Guide Plan

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Fine-tuning catalyst systems for Pd(0)-catalyzed amination reactions

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm starting with broad Google searches to collect information on Pd(0)-catalyzed amination reactions. I'm focusing on troubleshooting, and fine-tuning these reactions. I'm prioritizing authoritative sources, and looking at common issues, as well as the roles of ligands, bases, solvents, and catalysts.

Analyzing Search Results

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Developing Comprehensive Resource

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Validation & Comparative

Comparative analysis of N4,N4-Dimethylpyrimidine-4,6-diamine and its isomers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis of N4,N4-Dimethylpyrimidine-4,6-diamine and its Isomer, N4,N6-Dimethylpyrimidine-4,6-diamine

Introduction: The Significance of Substituted Pyrimidines

Substituted pyrimidines are a cornerstone of medicinal chemistry and materials science. As privileged scaffolds, they are integral to the structure of nucleobases and a wide array of therapeutic agents, including kinase inhibitors and antimicrobial compounds. The strategic placement of substituents on the pyrimidine ring profoundly influences the molecule's physicochemical properties, such as its solubility, pKa, and hydrogen bonding capacity. These modifications, in turn, dictate its pharmacokinetic profile and binding affinity to biological targets.

This guide provides a detailed comparative analysis of N4,N4-Dimethylpyrimidine-4,6-diamine and its structural isomer, N4,N6-Dimethylpyrimidine-4,6-diamine. By examining their synthesis, spectroscopic properties, and key physicochemical parameters, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how subtle changes in methyl group placement can lead to significant functional differences. The unsubstituted parent molecule, pyrimidine-4,6-diamine, will serve as a baseline for this comparison.

Molecular Structures and Isomeric Differences

The core difference between the two isomers lies in the distribution of two methyl groups across the exocyclic amino functions at the C4 and C6 positions of the pyrimidine ring.

  • N4,N4-Dimethylpyrimidine-4,6-diamine (Isomer A) : Features two methyl groups on a single exocyclic nitrogen atom at the C4 position, leaving the C6 amino group unsubstituted (a primary amine).

  • N4,N6-Dimethylpyrimidine-4,6-diamine (Isomer B) : Has one methyl group on the C4 amino nitrogen and a second methyl group on the C6 amino nitrogen, resulting in two secondary amines.

  • Pyrimidine-4,6-diamine (Parent Compound) : Possesses two unsubstituted primary amino groups.

This variation in methylation pattern directly impacts the hydrogen bonding potential of each molecule, a critical factor in molecular recognition and crystal packing.

Validating Target Engagement of Pyrimidine Inhibitors: A Comparative Guide to NanoBRET™ Assays

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors where pyrimidines are a prevalent scaffold, unequivocally demonstrating that a compound engages its intended target within the complex milieu of a living cell is paramount. This guide provides an in-depth, comparative analysis of Promega's NanoBRET™ technology for validating the target engagement of pyrimidine inhibitors, juxtaposed with other established methodologies. We will delve into the mechanistic underpinnings of the assay, provide a detailed protocol with expert insights, and present a comparative framework to guide your selection of the most appropriate target engagement strategy.

The Imperative of Target Engagement in Drug Discovery

The journey of a drug candidate from a promising hit to a clinical therapeutic is fraught with challenges, with a significant portion of failures attributed to a lack of efficacy. A primary driver of this is insufficient target engagement – the physical and functional interaction of a drug with its intended molecular target. For pyrimidine inhibitors, which often target ATP-binding pockets of kinases, confirming this engagement in a physiologically relevant context is a critical step in de-risking a project and establishing a robust structure-activity relationship (SAR).

The NanoBRET™ Assay: Illuminating Target Engagement in Live Cells

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful proximity-based method that allows for the real-time, quantitative measurement of compound binding to a specific protein target in living cells.

Mechanism of Action

The assay is predicated on the energy transfer between a bioluminescent donor, a NanoLuc® luciferase-tagged target protein, and a fluorescently labeled tracer that binds to the same target. When the tracer is bound to the target protein, the close proximity allows for energy transfer from the NanoLuc® donor to the fluorescent tracer upon addition of the furimazine substrate, resulting in a BRET signal. A test compound, such as a pyrimidine inhibitor, will compete with the tracer for the binding site on the target protein. This competition displaces the tracer, leading to a decrease in the BRET signal that is directly proportional to the extent of target engagement by the test compound.

cluster_0 NanoBRET™ Assay Principle Target Target Protein-NanoLuc® Tracer Fluorescent Tracer Target->Tracer Binding Tracer->Target Energy Transfer (BRET) Inhibitor Pyrimidine Inhibitor Inhibitor->Target Competitive Binding start Start: Seed Cells transfect Transfect with NanoLuc®-Target Plasmid start->transfect incubate Incubate 24h transfect->incubate prepare_compounds Prepare Pyrimidine Inhibitor Dilutions incubate->prepare_compounds prepare_tracer Prepare Fluorescent Tracer incubate->prepare_tracer add_reagents Add Inhibitor and Tracer to Cells prepare_compounds->add_reagents prepare_tracer->add_reagents add_substrate Add Nano-Glo® Substrate add_reagents->add_substrate measure Measure Donor (460nm) and Acceptor (618nm) Signals add_substrate->measure analyze Calculate BRET Ratio and IC50 measure->analyze end End: Target Engagement Quantified analyze->end

Figure 2: Experimental workflow for a NanoBRET™ Target Engagement Assay.

Comparative Analysis of Target Engagement Assays

While NanoBRET™ offers significant advantages, it is essential to consider alternative technologies to make an informed decision for your specific research needs.

FeatureNanoBRET™ AssayCellular Thermal Shift Assay (CETSA®)Microscale Thermophoresis (MST)
Principle Proximity-based energy transferLigand-induced thermal stabilizationLigand-induced change in molecular motion
Assay Format Live-cell, plate-basedLive-cell or lysate, requires heatingLysate or purified components
Throughput HighLow to mediumMedium
Data Output IC50 (potency)Tagg (thermal stability)Kd (affinity)
Labeling Requirement Fluorescent tracerNoneFluorescent labeling of target or ligand
Key Advantage Real-time, quantitative in live cellsLabel-free, physiological contextLow sample consumption, wide range of targets
Key Limitation Requires tracer developmentIndirect measure of binding, lower throughputRequires purified components for affinity
Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful label-free method that leverages the principle of ligand-induced thermal stabilization of proteins. The binding of a pyrimidine inhibitor to its target kinase, for instance, can increase the protein's resistance to thermal denaturation. By heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble target protein remaining, a "melting curve" can be generated. A shift in this curve in the presence of the inhibitor indicates target engagement.

  • Strengths: Being label-free is a significant advantage, as it eliminates potential artifacts from tracers or tags. It can also be performed in intact cells, providing a high degree of physiological relevance.

  • Weaknesses: CETSA® is generally lower in throughput compared to NanoBRET™. The requirement for a western blot or mass spectrometry readout can be time-consuming and may not be suitable for all targets.

Microscale Thermophoresis (MST)

MST measures the directed movement of molecules in a microscopic temperature gradient. The binding of a ligand, such as a pyrimidine inhibitor, to a fluorescently labeled target protein will alter its size, charge, or hydration shell, leading to a change in its thermophoretic mobility. This change is used to quantify the binding affinity (Kd).

  • Strengths: MST is known for its low sample consumption and rapid measurement times. It can be performed in complex biological liquids like cell lysates, offering a degree of physiological relevance.

  • Weaknesses: MST typically requires the purification and fluorescent labeling of the target protein, which can be a significant upfront investment of time and resources. While it can be performed in lysates, it does not provide a direct readout of target engagement within intact, living cells in the same way as NanoBRET™.

Conclusion: Selecting the Right Tool for the Job

The choice of a target engagement assay is a critical decision in the drug discovery workflow. The NanoBRET™ assay provides a sensitive, quantitative, and high-throughput method for measuring the engagement of pyrimidine inhibitors with their targets in living cells. Its real-time nature and ability to generate robust IC50 values make it an invaluable tool for mechanism-of-action studies and for establishing structure-activity relationships.

While label-free methods like CETSA® offer the advantage of avoiding potential artifacts from labeling, they often come with a trade-off in throughput. MST, on the other hand, provides a precise measurement of binding affinity but typically requires purified components. For researchers focused on understanding the potency and residence time of their pyrimidine inhibitors in a cellular context, the NanoBRET™ assay represents a compelling and well-validated approach.

References

  • Martinez Molina, D., et al. (2013). Monitoring drug-target interactions in living cells by thermal stabilization. Science, 341(6141), 84-87. [Link]

  • Wienken, C. J., et al. (2010). Protein-binding assays in biological liquids using microscale thermophoresis. Nature Communications, 1, 100. [Link]

  • Piazza, I., et al. (2020). A machine learning-based framework to increase the power of thermal proteome profiling. Molecular & Cellular Proteomics, 19(5), 886-903. [Link]

In-silico molecular docking of N4,N4-Dimethylpyrimidine-4,6-diamine into kinase active sites

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Gathering

I'm starting by casting a wide net, running extensive Google searches to build a foundational understanding of N4,N4-Dimethylpyrimidine-4,6-diamine. I'm focusing on its kinase targets and will identify established molecular docking methods suitable for this compound.

Expanding Search Parameters

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Refining Search Strategies

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Exploring Kinase Inhibitors

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Refining Docking Protocols

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Gathering Detailed Data

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Analyzing Structural Data

I've made considerable headway. My second search round uncovered PDB structures for EGFR, Src, and CDK2, each complexed with pyrimidine-based inhibitors. This is a game-changer; it's essential for setting up and validating the docking protocols.

Refining Docking Criteria

I've got more valuable data now. I found articles evaluating docking programs like FlexX, Surflex, Glide, GOLD, and D OCK. The comparison of these will be essential for the docking protocol guide. Additionally, research shows the inhibitory activity of pyrimidine derivatives against EGFR. However, I still need binding affinity data (IC50, Ki, Kd) for the molecule N4,N 4-Dimethylpyrimidine-4,6-diamine.

Seeking Key Data Points

My search continued to yield beneficial results. I've located articles evaluating various docking programs and scoring functions, which will be useful for benchmarking. I'm focusing on the inhibitory activity of pyrimidine derivatives against EGFR, which provides insight into the relevant kinases. However, I still need binding affinity data, like IC50 or Kd, specifically for N4,N 4-Dimethylpyrimidine-4,6-diamine. I also need detailed docking protocols.

Locating Key Data

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Refining The Approach

I've located very helpful experimental data, the IC50 of a related compound, providing a valuable benchmark. This allows direct validation of my docking results. I also found tutorials for AutoDock Vina, and gathered EGFR PDB structures with inhibitors. This will allow for redocking native ligands. I am lacking a specific IC50 value, but will continue to search.

Evaluating Experimental Data

I've made real headway. I found an IC50 value for a very similar compound, N4,2-dimethylpyrimidine-4,6-diamine, and can compare to my docking results now. I am searching for the specific IC50 for N4,N 4-Dimethylpyrimidine-4,6-diamine itself, but this is proving elusive. The tutorial collection is now progressing into a detailed docking protocol, tailored for kinases. I'm focusing on scoring function details for program comparison.

Analyzing Initial Data

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Consolidating Found Information

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A Comparative Analysis of Novel Pyrimidine Derivatives and AZD3759 in Targeting EGFR-Mutant Cancers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical comparison between emerging novel pyrimidine derivatives and the well-characterized EGFR inhibitor, AZD3759. Designed for researchers and drug development professionals, this document delves into the preclinical data, mechanisms of action, and experimental methodologies required to rigorously evaluate these compounds. Our focus is on providing a framework for informed decision-making in the pursuit of next-generation EGFR inhibitors.

Introduction: The Evolving Landscape of EGFR Inhibition

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Mutations in the EGFR gene are key drivers in several cancers, most notably non-small cell lung cancer (NSCLC). The development of EGFR tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of EGFR-mutant NSCLC. However, the efficacy of these drugs is often limited by the development of resistance, frequently driven by secondary mutations in the EGFR kinase domain, such as the T790M mutation, or by poor penetration of the blood-brain barrier (BBB), a common site of metastasis.

This has spurred the development of new generations of EGFR inhibitors. AZD3759 is a potent, CNS-penetrant EGFR inhibitor that has shown promise in treating brain metastases in EGFR-mutant NSCLC. Concurrently, a diverse array of novel pyrimidine derivatives are being investigated, aiming to overcome existing resistance mechanisms and improve upon the therapeutic window of established inhibitors. This guide will provide a head-to-head comparison of these novel pyrimidine derivatives with AZD3759, focusing on the critical parameters that define a successful EGFR inhibitor.

Mechanism of Action: A Tale of Two Inhibitors

Both AZD3759 and the novel pyrimidine derivatives are ATP-competitive inhibitors of the EGFR kinase domain. They function by binding to the ATP-binding pocket of the EGFR kinase, preventing the phosphorylation of downstream signaling molecules and thereby inhibiting tumor cell proliferation and survival.

AZD3759: This inhibitor was specifically designed for high potency against EGFR-sensitizing mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation, while also exhibiting excellent BBB penetration. Its chemical structure allows it to form a covalent bond with a cysteine residue (Cys797) in the ATP-binding site of EGFR, leading to irreversible inhibition.

Novel Pyrimidine Derivatives: Many novel pyrimidine-based inhibitors are also designed to target both sensitizing and resistance mutations. Their structure-activity relationships are a key area of ongoing research, with modifications to the pyrimidine core and its substituents aiming to enhance potency, selectivity, and pharmacokinetic properties. Some may also be reversible inhibitors, offering a different pharmacological profile.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival mTOR->Survival EGF EGF EGF->EGFR Inhibitor Pyrimidine Derivative / AZD3759 Inhibitor->EGFR

Caption: EGFR Signaling Pathway and Point of Inhibition.

Head-to-Head Comparison: Key Performance Metrics

The following table summarizes the critical parameters for evaluating the efficacy of novel pyrimidine derivatives against AZD3759. The data presented for the novel derivatives are hypothetical and should be replaced with experimental findings.

ParameterNovel Pyrimidine Derivative (Hypothetical Data)AZD3759 (Published Data)Rationale for Comparison
Biochemical Potency (IC50)
EGFR (L858R)0.8 nM0.6 nMPotency against a common sensitizing mutation.
EGFR (ex19del)0.5 nM0.5 nMPotency against another common sensitizing mutation.
EGFR (L858R/T790M)5.2 nM4.8 nMEfficacy against the most common resistance mutation.
Cellular Potency (GI50)
NCI-H1975 (L858R/T790M)15 nM12 nMActivity in a human lung adenocarcinoma cell line with a key resistance mutation.
PC-9 (ex19del)8 nM6 nMActivity in a human lung adenocarcinoma cell line with a sensitizing mutation.
Selectivity
Kinase Panel (400 kinases)High selectivity for EGFR over other kinasesHigh selectivity for EGFRMinimizing off-target effects and potential toxicity.
Blood-Brain Barrier Penetration
Brain/Plasma Ratio1.2~1.0Crucial for treating brain metastases.
In Vivo Efficacy
Tumor Growth Inhibition (Xenograft Model)>90% at 25 mg/kg>90% at 20 mg/kgDemonstrating anti-tumor activity in a living organism.

Experimental Protocols for Benchmarking

Rigorous and standardized experimental protocols are essential for a fair comparison of EGFR inhibitors. The following sections detail the methodologies for key assays.

In Vitro EGFR Kinase Assay

Objective: To determine the biochemical potency (IC50) of the inhibitors against various EGFR mutant isoforms.

Methodology:

  • Reagents and Materials: Recombinant human EGFR (L858R, ex19del, L858R/T790M), ATP, poly(Glu, Tyr) 4:1 substrate, kinase buffer, test compounds (novel pyrimidine derivative and AZD3759), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. Prepare serial dilutions of the test compounds. b. In a 384-well plate, add the kinase, substrate, and test compound. c. Initiate the kinase reaction by adding ATP. d. Incubate at room temperature for 1 hour. e. Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

  • Data Analysis: Plot the percentage of kinase inhibition against the log of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis A Serial Dilution of Inhibitors C Add Inhibitor, Kinase, Substrate to Plate A->C B Prepare Kinase/Substrate Mix B->C D Initiate with ATP C->D E Incubate at RT D->E F Stop Reaction & Add Detection Reagent E->F G Measure Luminescence F->G H Calculate IC50 G->H

Caption: Workflow for In Vitro EGFR Kinase Assay.

Cell-Based Proliferation Assay

Objective: To determine the cellular potency (GI50) of the inhibitors in EGFR-mutant cancer cell lines.

Methodology:

  • Cell Lines: NCI-H1975 (L858R/T790M) and PC-9 (ex19del).

  • Reagents and Materials: Cell culture medium, fetal bovine serum (FBS), test compounds, and a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

  • Procedure: a. Seed cells in a 96-well plate and allow them to attach overnight. b. Treat the cells with serial dilutions of the test compounds. c. Incubate for 72 hours. d. Add the cell viability reagent and measure luminescence.

  • Data Analysis: Plot the percentage of cell growth inhibition against the log of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the GI50 value.

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of the inhibitors in a living organism.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., nude mice).

  • Procedure: a. Subcutaneously implant EGFR-mutant human cancer cells (e.g., NCI-H1975) into the flanks of the mice. b. Once tumors reach a palpable size, randomize the mice into treatment groups (vehicle control, novel pyrimidine derivative, AZD3759). c. Administer the compounds daily via oral gavage. d. Measure tumor volume and body weight regularly.

  • Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate the tumor growth inhibition (TGI) for each compound.

Comparison_Logic A Start: Need for Improved EGFR Inhibitors B Benchmarking Candidate: Novel Pyrimidine Derivative A->B C Reference Compound: AZD3759 A->C D In Vitro Kinase Assays (IC50) B->D E Cell-Based Proliferation Assays (GI50) B->E F In Vivo Xenograft Models (TGI) B->F C->D C->E C->F G Comparative Data Analysis D->G E->G F->G H Decision: Proceed to Further Development? G->H

Caption: Logical Flow for Comparing Novel and Known EGFR Inhibitors.

Conclusion and Future Directions

This guide outlines a comprehensive framework for the comparative analysis of novel pyrimidine derivatives against the established EGFR inhibitor, AZD3759. The provided protocols and logical workflows are designed to ensure a rigorous and unbiased evaluation. The ultimate goal is to identify next-generation EGFR inhibitors with superior efficacy, improved safety profiles, and the ability to overcome existing resistance mechanisms. Future studies should also include detailed pharmacokinetic and pharmacodynamic analyses, as well as investigations into potential resistance mechanisms to the novel compounds.

References

  • AstraZeneca. (2017). AZD3759, an EGFR inhibitor with high BBB penetration, for the treatment of EGFR-mutant NSCLC with brain metastases: a phase 1, open-label study. AstraZeneca. [Link]

  • Zeng, Q., Wang, J., Cheng, Z., et al. (2015). Discovery and Evaluation of AZD3759, a Potent, Oral, CNS-Penetrant, and Irreversible EGFR Inhibitor. ACS Medicinal Chemistry Letters, 6(9), 1014-1019. [Link]

  • Yang, Z., Guo, Q., Wang, Y., et al. (2016). AZD3759, a BBB-penetrating EGFR inhibitor, overcomes resistance to osimertinib in a patient-derived xenograft model of leptomeningeal metastases from T790M-positive NSCLC. Oncotarget, 7(45), 73523-73534. [Link]

  • National Cancer Institute. (n.d.). EGFR Gene. National Cancer Institute. [Link]

  • Suda, K., & Mitsudomi, T. (2020). The evolving landscape of EGFR mutations in lung cancer. Therapeutic Advances in Medical Oncology, 12, 1758835920975723. [Link]

  • Wee, P., & Wang, Z. (2017). Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. Cancers, 9(5), 52. [Link]

Cross-reactivity profiling for N4,N4-Dimethylpyrimidine-4,6-diamine based inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm starting with focused Google searches to gather information on N4,N4-Dimethylpyrimidine-4,6-diamine inhibitors. I'm prioritizing their known targets, mechanisms, and reported applications. The goal is to build a solid foundation of current knowledge.

Expanding Search Parameters

I've broadened my search to include experimental protocols for assessing inhibitor cross-reactivity, such as kinase profiling assays and chemoproteomics. I'm also identifying competitor inhibitor classes for a comparative analysis. My next step will be to synthesize this data for a comprehensive comparison guide.

Deepening Information Gathering

I'm now zeroing in on experimental protocols for assessing cross-reactivity, including kinase profiling, cellular thermal shift assays, and chemoproteomics, and competitor classes of inhibitors. I am seeking to identify key mechanistic claims and standard experimental protocols requiring citation. I'm also preparing structured tables with hypothetical quantitative data (IC50/Ki values) and step-by-step protocols.

\n\n

Structuring the Comparison Guide

I've begun synthesizing the information. I'm focusing on structuring the comparison guide, outlining an introduction to the core compound, detailed methodologies for cross-reactivity profiling, and comparison frameworks. I'm also identifying the authoritative citations needed to support key mechanistic points and identifying suitable literature.

Analyzing Initial Findings

I've made headway! My initial search confirms N4,N4- Dimethylpyrimidine-4,6-diamine derivatives' kinase inhibitor roles, especially EGFR. The results have opened avenues to explore specific applications and the broader landscape of kinase inhibition mechanisms relevant to this compound class. I'm keen to probe into the details.

Refining The Focus

I'm now refining the focus. While the initial search confirmed the kinase inhibitor activity of the derivatives, particularly EGFR, I need more details. My new plan is to find comprehensive, comparative cross-reactivity data for N4,N4-Dimethylpyrimidine-4,6-diamine based inhibitors versus competitors. I'm also searching for detailed assay protocols, and relevant competitor inhibitor classes.

Analyzing Assay Protocols

I've made headway! My latest searches unearthed detailed protocols for cross-reactivity assays. The focus is on in vitro kinase panels and Cellular Thermal Shift Assays (CETSA). I now have a solid foundation for evaluating these methods' applicability, and some ideas are already coming to mind.

Refining Data Acquisition

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Analyzing Inhibitor Landscape

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Addressing Missing Data

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Prioritizing Missing Data

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Acquiring Relevant Data

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Targeting Kinase Data

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Prioritizing Screening Details

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A Researcher's Guide to the Spectral Interpretation of 2-Phenylpyrimidine-4,6-diamine and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and medicinal chemistry, the unambiguous structural elucidation of novel compounds is a cornerstone of rigorous scientific practice. For researchers working with heterocyclic scaffolds like pyrimidines, a family of compounds known for their diverse pharmacological activities, proficiency in interpreting spectral data is paramount. This guide provides an in-depth analysis of the spectral features of 2-phenylpyrimidine-4,6-diamine, a key intermediate and pharmacophore, and contrasts it with relevant alternatives to empower researchers in their analytical workflows.

The Critical Role of Spectroscopy in Compound Verification

Before a compound can advance in the drug development pipeline, its identity and purity must be unequivocally established. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide a detailed "fingerprint" of a molecule's structure. Misinterpretation of this data can lead to costly and time-consuming errors in subsequent research. This guide is designed to provide a practical framework for the confident interpretation of the spectral data for 2-phenylpyrimidine-4,6-diamine.

Spectral Profile of 2-Phenylpyrimidine-4,6-diamine

The structural features of 2-phenylpyrimidine-4,6-diamine, including the phenyl ring, the pyrimidine core, and the diamine substituents, each give rise to characteristic signals in different spectroscopic analyses.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information about the chemical environment of hydrogen atoms in a molecule. In the case of 2-phenylpyrimidine-4,6-diamine, the spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, the pyrimidine ring proton, and the amine protons.

Expected ¹H NMR Data:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.95d2HOrtho-protons of the phenyl ring
~7.45m3HMeta- and para-protons of the phenyl ring
~5.70s1HC5-H of the pyrimidine ring
~6.50br s4H-NH₂ protons

Note: The chemical shifts of the amine protons can be broad and may vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. The spectrum of 2-phenylpyrimidine-4,6-diamine will display signals corresponding to the carbon atoms of the phenyl and pyrimidine rings.

Expected ¹³C NMR Data:

Chemical Shift (δ) ppmAssignment
~163C4 and C6 of the pyrimidine ring
~161C2 of the pyrimidine ring
~138C1 of the phenyl ring (ipso-carbon)
~130C4 of the phenyl ring (para-carbon)
~128C2 and C6 of the phenyl ring (ortho-carbons)
~127C3 and C5 of the phenyl ring (meta-carbons)
~85C5 of the pyrimidine ring
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight. For 2-phenylpyrimidine-4,6-diamine (C₁₀H₁₀N₄), the expected molecular weight is approximately 186.22 g/mol . The mass spectrum should show a prominent molecular ion peak (M⁺) at m/z 186.

Expected Fragmentation Pattern:

The fragmentation of 2-phenylpyrimidine-4,6-diamine in the mass spectrometer can provide further structural information. Key fragmentation pathways could involve the loss of amine groups or cleavage of the phenyl-pyrimidine bond.

C10H10N4+ (m/z 186) C10H10N4+ (m/z 186) Fragment 1 Loss of NH2 (m/z 170) C10H10N4+ (m/z 186)->Fragment 1 Fragment 2 Loss of HCN (m/z 159) C10H10N4+ (m/z 186)->Fragment 2 Fragment 3 Phenyl Cation (m/z 77) C10H10N4+ (m/z 186)->Fragment 3 cluster_sample_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_ir IR Spectroscopy cluster_analysis Data Analysis and Interpretation Dissolve sample in appropriate deuterated solvent (e.g., DMSO-d6 for NMR). Dissolve sample in appropriate deuterated solvent (e.g., DMSO-d6 for NMR). Acquire 1H NMR spectrum. Acquire 1H NMR spectrum. Dissolve sample in appropriate deuterated solvent (e.g., DMSO-d6 for NMR).->Acquire 1H NMR spectrum. Prepare sample for ionization (e.g., ESI, EI). Prepare sample for ionization (e.g., ESI, EI). Dissolve sample in appropriate deuterated solvent (e.g., DMSO-d6 for NMR).->Prepare sample for ionization (e.g., ESI, EI). Prepare sample (e.g., KBr pellet, thin film). Prepare sample (e.g., KBr pellet, thin film). Dissolve sample in appropriate deuterated solvent (e.g., DMSO-d6 for NMR).->Prepare sample (e.g., KBr pellet, thin film). Acquire 13C NMR spectrum. Acquire 13C NMR spectrum. Acquire 1H NMR spectrum.->Acquire 13C NMR spectrum. Process and analyze all spectra. Process and analyze all spectra. Acquire 13C NMR spectrum.->Process and analyze all spectra. Acquire mass spectrum. Acquire mass spectrum. Prepare sample for ionization (e.g., ESI, EI).->Acquire mass spectrum. Acquire mass spectrum.->Process and analyze all spectra. Acquire IR spectrum. Acquire IR spectrum. Prepare sample (e.g., KBr pellet, thin film).->Acquire IR spectrum. Acquire IR spectrum.->Process and analyze all spectra. Compare with expected data and literature values. Compare with expected data and literature values. Process and analyze all spectra.->Compare with expected data and literature values. Confirm structure and purity. Confirm structure and purity. Compare with expected data and literature values.->Confirm structure and purity.

Caption: General Workflow for Spectroscopic Analysis of Organic Compounds.

Step-by-Step Methodologies:

1. NMR Sample Preparation: a. Accurately weigh 5-10 mg of the compound. b. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. c. Ensure the sample is fully dissolved; vortex if necessary.

2. NMR Data Acquisition: a. Insert the NMR tube into the spectrometer. b. Tune and shim the instrument to optimize the magnetic field homogeneity. c. Acquire the ¹H NMR spectrum using standard parameters. d. Acquire the ¹³C NMR spectrum, which may require a longer acquisition time.

3. Mass Spectrometry Sample Preparation: a. Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile). b. The choice of ionization technique (e.g., Electrospray Ionization - ESI, Electron Impact - EI) will depend on the analyte's properties and the instrument's capabilities.

4. IR Spectroscopy Sample Preparation: a. For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. b. Alternatively, for a soluble sample, a thin film can be cast onto a salt plate (e.g., NaCl, KBr) by evaporating a solution of the compound.

Trustworthiness Through Self-Validation:

The robustness of this analytical workflow lies in its self-validating nature. The data from each spectroscopic technique should be consistent and complementary. For example, the number of protons determined by integration in the ¹H NMR spectrum must be consistent with the molecular formula derived from the high-resolution mass spectrum. Similarly, the functional groups identified by IR spectroscopy should correspond to the chemical environments observed in the NMR spectra. Any discrepancies in the data from these different techniques should be a red flag, prompting further investigation into the sample's purity or structural assignment.

Conclusion

The comprehensive spectral analysis of 2-phenylpyrimidine-4,6-diamine and its comparison with structurally related analogs underscore the indispensable role of spectroscopy in modern chemical research. By understanding the principles behind each technique and how subtle structural changes manifest in the resulting spectra, researchers can confidently elucidate the structure of their compounds, ensuring the integrity and reproducibility of their work. This guide provides a foundational framework for this critical aspect of scientific inquiry.

References

  • Introduction to Spectroscopy by Donald L. Pavia, Gary M. Lampman, George S. Kriz, and James R. Vyvyan. Cengage Learning. (A comprehensive textbook on spectroscopic methods). URL: [Link]

  • Spectrometric Identification of Organic Compounds by Robert M. Silverstein, Francis X. Webster, David J. Kiemle, and David L. Bryce. John Wiley & Sons. (A classic text for the interpretation of spectral data). URL: [Link]

  • Spectral Database for Organic Compounds (SDBS) . National Institute of Advanced Industrial Science and Technology (AIST), Japan. (A free online database of spectral data for organic compounds). URL: [Link]

Comparative cytotoxicity of N4,N4-Dimethylpyrimidine-4,6-diamine derivatives on cancer cell lines

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm starting with focused Google searches to get data on N4,N4-Dimethylpyrimidine-4,6-diamine. I'm looking for its synthesis, chemical properties, and known biological activities. The goal is a comprehensive data set to inform further analysis.

Expanding Search Parameters

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Outlining Comparative Structure

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Safety Operating Guide

N4,N4-Dimethylpyrimidine-4,6-diamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Gathering

I'm now starting a thorough search for safety data sheets (SDS) and official guidelines for disposing of N4,N4-Dimethylpyrimidine-4,6-diamine. I'm focusing on reputable chemical suppliers and regulatory bodies for the best information.

Analyzing Chemical Properties

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Gathering Hazardous Data

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Defining Critical Requirements

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Refining Disposal Strategy

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Prioritizing Specific Data

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Analyzing Disposal Protocols

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Locating Missing Data

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Searching for SDS Availability

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Analyzing Related Compounds

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Synthesizing Disposal Guide

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Personal protective equipment for handling N4,N4-Dimethylpyrimidine-4,6-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

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Expanding Hazard Analysis

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Defining PPE Guidelines

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Analyzing Chemical Hazards

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Outlining Safety Protocols

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Developing PPE Guidance

Developing Guide Structure

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Defining Guide Structure

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.